![molecular formula C17H18N2OS B5696293 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5696293.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide, commonly known as DTCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTCM is a member of the thioamide family of compounds and has been found to exhibit potent biological activity.
Wirkmechanismus
The mechanism of action of DTCM is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. DTCM has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells. By inhibiting this enzyme, DTCM can prevent the growth and proliferation of cancer cells. DTCM has also been found to inhibit the activity of neuraminidase, an enzyme that is essential for the replication of the influenza virus.
Biochemical and Physiological Effects
DTCM has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. DTCM has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer. In addition, DTCM has been found to reduce the levels of inflammatory cytokines, which play a role in the development of many diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DTCM has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for use in biochemical and pharmacological assays. DTCM is also stable under normal laboratory conditions, which makes it easy to handle and store. However, DTCM has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in some assays. In addition, DTCM has a short half-life in vivo, which can limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for the study of DTCM. One area of research is the development of new analogs of DTCM with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of DTCM, which could lead to the development of new drugs that target similar pathways. Finally, the development of new drug delivery systems for DTCM could improve its effectiveness in vivo and increase its potential for clinical use.
Conclusion
In conclusion, DTCM is a unique chemical compound that has shown promising results in scientific research. Its potent biological activity makes it a potential candidate for the development of new drugs for the treatment of cancer and viral infections. The synthesis method of DTCM is relatively straightforward, and it has several advantages for use in lab experiments. Future research on DTCM could lead to the development of new drugs with improved activity and selectivity, as well as new drug delivery systems that increase its potential for clinical use.
Synthesemethoden
The synthesis of DTCM is a multistep process that involves the reaction of 3,5-dimethylaniline with carbon disulfide and chloroform to form 3,5-dimethylthiocarbamoyl chloride. This intermediate is then reacted with 4-methylbenzoyl chloride to yield DTCM. The yield of DTCM can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratios.
Wissenschaftliche Forschungsanwendungen
DTCM has been extensively studied for its biological activity and has shown promising results in various fields of scientific research. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. DTCM has also been shown to have antiviral activity against the influenza virus, making it a potential candidate for the development of new antiviral drugs.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-11-4-6-14(7-5-11)16(20)19-17(21)18-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRNJOXIXKVTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

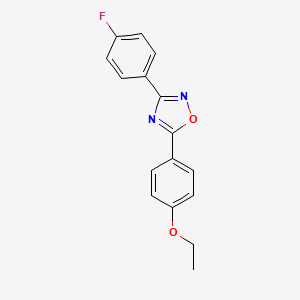
![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5696225.png)
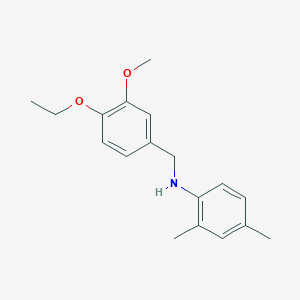
![1-methyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5696236.png)
![2-[2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5696237.png)
![2-[(2-nitrophenyl)sulfonyl]benzoic acid](/img/structure/B5696240.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5696248.png)
![2-[2-(4-chlorophenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5696260.png)
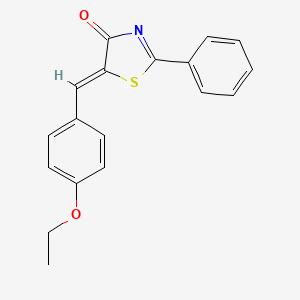
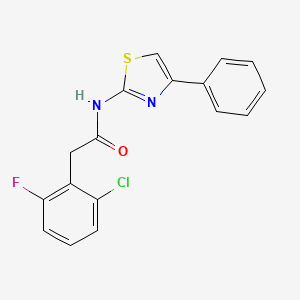
![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)
![methyl 4-methyl-3-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5696318.png)
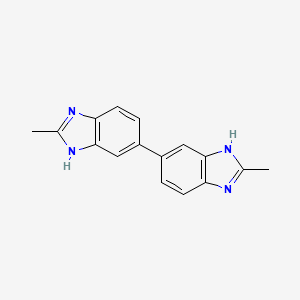
![4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)